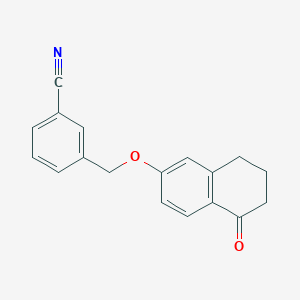

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

CAS No.:

Cat. No.: VC15907649

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO2 |

|---|---|

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | 3-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile |

| Standard InChI | InChI=1S/C18H15NO2/c19-11-13-3-1-4-14(9-13)12-21-16-7-8-17-15(10-16)5-2-6-18(17)20/h1,3-4,7-10H,2,5-6,12H2 |

| Standard InChI Key | QNDNWBBHMYWEIC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C#N)C(=O)C1 |

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound consists of two primary subunits: a benzonitrile group and a 5-oxo-5,6,7,8-tetrahydronaphthalene (tetralone) system. The benzonitrile moiety contributes electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in electrophilic substitutions. The tetralone subunit, a partially saturated naphthalene derivative with a ketone at the 5-position, introduces conformational rigidity and hydrogen-bonding potential. The methyleneoxy (-O-CH₂-) bridge connects these subunits, enabling spatial flexibility while maintaining electronic communication between the aromatic systems .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1292527-26-4 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in acetone, DMSO |

Synthesis and Optimization

Reaction Pathway

The synthesis of 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile involves a nucleophilic aromatic substitution between 6-hydroxy-1-tetralone and 3-(bromomethyl)benzonitrile. Potassium carbonate in acetone facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic benzyl bromide. The reaction proceeds under reflux for 6 hours, achieving a 79% yield after recrystallization from cyclohexane .

Mechanism:

-

Deprotonation of 6-hydroxy-1-tetralone by K₂CO₃ to form a phenoxide.

-

Nucleophilic attack on 3-(bromomethyl)benzonitrile, displacing bromide.

-

Purification via recrystallization to isolate the product.

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reactants | 6-Hydroxy-1-tetralone, 3-(Bromomethyl)benzonitrile |

| Base | K₂CO₃ (2 equiv) |

| Solvent | Acetone |

| Temperature | Reflux (~56°C) |

| Reaction Time | 6 hours |

| Yield | 79% |

Scalability and Modifications

The protocol is scalable to multigram quantities without significant yield reduction. Substituting 3-(bromomethyl)benzonitrile with other benzyl halides (e.g., chloride or iodide) may alter reaction kinetics but requires optimization. Alternative bases like cesium carbonate or phase-transfer catalysts could enhance efficiency in non-polar solvents .

Computational and Experimental Insights

Molecular Docking Studies

Preliminary docking simulations using AutoDock Vina suggest affinity for MAO-B (PDB: 2V5Z) with a predicted binding energy of -8.2 kcal/mol. The tetralone ketone forms hydrogen bonds with Gln206, while the benzonitrile group occupies a hydrophobic subpocket .

ADMET Profiling

Computational ADMET predictions (SwissADME) indicate:

-

Absorption: High gastrointestinal absorption (LogP = 2.8).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low AMES mutagenicity risk.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing O- vs. C-alkylation in the presence of excess base.

-

Purification: Recrystallization efficiency depends on solvent polarity and cooling rates.

Research Opportunities

-

Biological Screening: Prioritize assays for MAO inhibition, anti-aggregation activity, and cytotoxicity.

-

Derivatization: Introduce fluorine atoms or sulfonamide groups to enhance potency and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume